molecular formula C12H6F2N2O2S B13211723 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

Cat. No.: B13211723
M. Wt: 280.25 g/mol
InChI Key: ZYROOBVSTWJHJS-UHFFFAOYSA-N
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Description

6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyanophenyl group, a fluoropyridine ring, and a sulfonyl fluoride functional group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for biological activity. This makes it a valuable compound for various applications that require specific chemical properties.

Properties

Molecular Formula

C12H6F2N2O2S

Molecular Weight

280.25 g/mol

IUPAC Name

6-(3-cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)5-4-10(16-12)9-3-1-2-8(6-9)7-15/h1-6H

InChI Key

ZYROOBVSTWJHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F)C#N

Origin of Product

United States

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